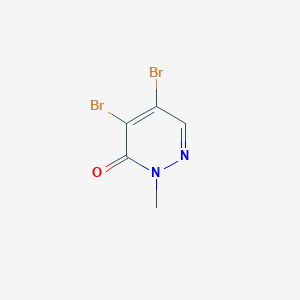
4,5-Dibromo-2-methylpyridazin-3(2H)-one
Übersicht
Beschreibung
“4,5-Dibromo-2-methylpyridazin-3(2H)-one” is a chemical compound with the CAS Number: 13645-74-4 . It has a molecular weight of 267.91 . The IUPAC name for this compound is 4,5-dibromo-2-methylpyridazin-3(2H)-one .
Molecular Structure Analysis
The InChI code for “4,5-Dibromo-2-methylpyridazin-3(2H)-one” is 1S/C5H4Br2N2O/c1-9-5(10)4(7)3(6)2-8-9/h2H,1H3 . The Canonical SMILES for this compound is CN1C(=O)C(=C(C=N1)Br)Br .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4,5-Dibromo-2-methylpyridazin-3(2H)-one” include a molecular weight of 267.91 g/mol . The compound has a topological polar surface area of 32.7 Ų . The compound has no hydrogen bond donor count and has a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis: Suzuki–Miyaura Cross-Coupling Reactions
4,5-Dibromo-2-methylpyridazin-3(2H)-one: is a valuable compound in the field of organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, a fundamental step in constructing complex organic molecules. The compound can act as a substrate for palladium-catalyzed cross-coupling with aryl boronic acids, leading to the synthesis of various biaryl structures that are prevalent in pharmaceuticals and agrochemicals.
Computational Chemistry: Mechanistic Studies
In computational chemistry, 4,5-Dibromo-2-methylpyridazin-3(2H)-one can be used as a model compound for density functional theory (DFT) studies to understand the mechanistic aspects of organometallic reactions . These studies help refine the understanding of catalytic cycles, identify bottlenecks in reactions, and potentially lead to the development of more efficient catalysts.
Pharmaceutical Research: Drug Development
The role of 4,5-Dibromo-2-methylpyridazin-3(2H)-one in pharmaceutical research is linked to its utility in the synthesis of drug precursors through cross-coupling reactions . It can be used to introduce bromine atoms into drug molecules, which can significantly alter the biological activity and pharmacokinetics of the resulting compounds.
Eigenschaften
IUPAC Name |
4,5-dibromo-2-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2O/c1-9-5(10)4(7)3(6)2-8-9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVVMPLOQDFREV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70159796 | |
| Record name | 3(2H)-Pyridazinone, 4,5-dibromo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70159796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dibromo-2-methylpyridazin-3(2H)-one | |
CAS RN |
13645-74-4 | |
| Record name | 4,5-Dibromo-2-methyl-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13645-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3(2H)-Pyridazinone, 4,5-dibromo-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013645744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Pyridazinone, 4,5-dibromo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70159796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dibromo-2-methyl-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the challenges associated with using 4,5-dibromo-2-methylpyridazin-3(2H)-one in Suzuki-Miyaura reactions, and how does the study address them?
A1: While 4,5-dibromo-2-methylpyridazin-3(2H)-one is a promising substrate for synthesizing diverse pyridazinone derivatives via Suzuki-Miyaura reactions, achieving selective product formation can be challenging. This is due to the possibility of competing hydrodebromination reactions occurring alongside the desired coupling. The study investigates this challenge by exploring the efficiency of various palladium-based catalysts in reactions with ferrocene boronates. Interestingly, the research identifies conditions leading to significant amounts of 4- and 5-ferrocenyl-2-methylpyridazin-3(2H)-ones (resulting from hydrodebromination) alongside the expected disubstituted product []. Additionally, a unique asymmetric bi-pyridazinone-bridged ferrocenophane was observed, highlighting the complexity of these reactions.
Q2: How does the study elucidate the mechanism of hydrodebromination in these reactions?
A2: The researchers employed Density Functional Theory (DFT) modeling to understand the formation of different products. By studying the structures and potential transformations of key bromo-, ferrocene-, and phenyl-containing carbopalladated intermediates, they proposed plausible mechanisms for the observed regioselectivity in the hydrodebromination process []. Further supporting their findings, deuterium labeling experiments with DMF-d7–H2O (4:1) and DMF–D2O (4:1) provided evidence for DMF's role as a hydrogen transfer agent in these reactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















